Friedelin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical and Physical Properties

The table below summarizes the key physicochemical characteristics of friedelin.

| Property | Value / Description |

|---|---|

| Systematic IUPAC Name | (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one [1] |

| Molecular Formula | C₃₀H₅₀O [2] [3] |

| Molecular Weight | 426.7 g/mol [3] [4] |

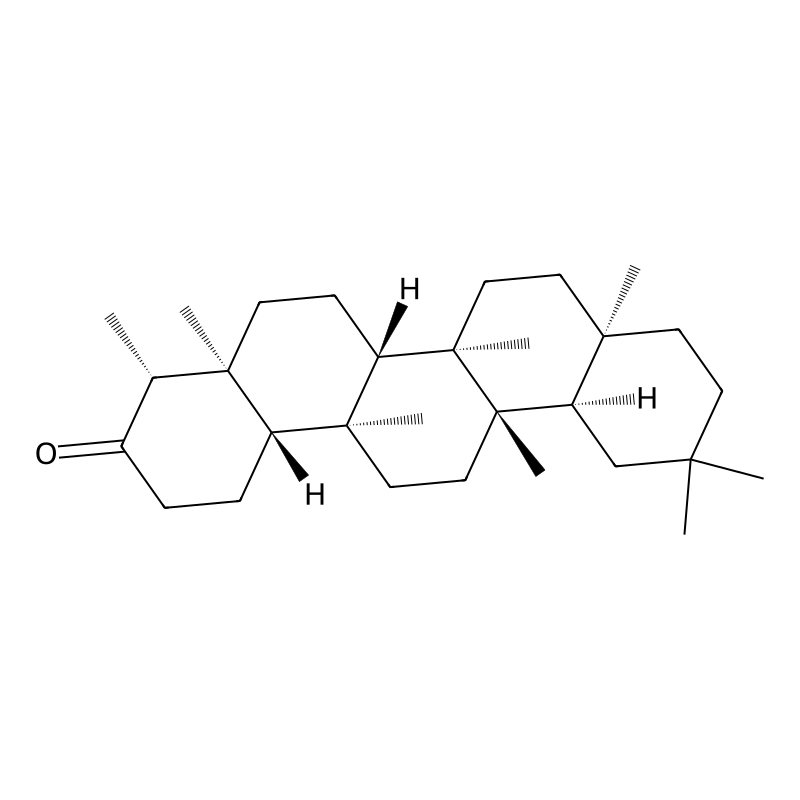

| Structure | Pentacyclic triterpenoid with a ketone group at C-3 [3] |

| Appearance | White needle crystals [3] |

| Melting Point | 262–263 °C [3] |

| Solubility | Freely soluble in chloroform, sparingly soluble in ethanol, insoluble in water [3] |

| Specific Rotation | [α]²⁵D + 2.0° (c=1.0, MeOH) [3] |

Natural Sources and Biosynthesis

This compound is widely distributed in the plant kingdom. Key natural sources include cork tissue (particularly from the cork oak Quercus suber), stem barks, and leaves [2]. It has been isolated from various plant families such as Celastraceae, Asteraceae, Fabaceae, Euphorbiaceae, and Clusiaceae, as well as from lower plants like mosses and lichens [2] [3].

Its biosynthesis occurs via the mevalonate pathway. The process begins with acetyl-CoA and proceeds through key intermediates like isopentenyl pyrophosphate (IPP) and farnesyl diphosphate (FPP) to form squalene. The enzyme squalene epoxidase then converts squalene to 2,3-oxidosqualene, which is finally cyclized into this compound by a specific oxidosqualene cyclase (OSC) [5] [6]. The diagram below illustrates this cyclization mechanism.

Pharmacological Activities and Mechanisms

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for therapeutic development.

Anticancer Activity

This compound demonstrates potent cytotoxic effects against various cancer cells by modulating key proteins in the intrinsic apoptotic pathway [7].

- Key Experimental Findings: A study on oral cancer (KB) cells showed that this compound induced dose- and time-dependent cytotoxicity. Molecular docking revealed strong binding affinities with pro-apoptotic protein Bax (-8.3 kcal/mol) and anti-apoptotic protein Bcl-2 (-8.0 kcal/mol), indicating its potential to directly interact with these targets [7].

- Gene Expression Analysis: Treatment with this compound led to the upregulation of Bax, Caspase-3, and TP53 and the downregulation of Bcl-2, confirming the activation of the mitochondrial apoptosis pathway [7].

Antimicrobial and Wound-Healing Activity

Recent research highlights this compound's efficacy against antibiotic-resistant bacteria and its ability to promote wound healing [8].

- Target Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA) [8].

- Key Experimental Findings:

- In Vitro Bactericidal Activity: this compound showed a wide zone of growth inhibition against MRSA and a promising minimum inhibitory concentration (MIC). It also downregulated major virulence genes (seb and icaD) responsible for toxin production and biofilm formation [8].

- In Vivo Wound Healing: In a mouse model of MRSA-infected wounds, topical application of this compound (40 ppm) significantly reduced wound size and bacterial count, and accelerated healing. This was associated with increased expression of VEGF and α-SMA (markers of angiogenesis and tissue repair) and downregulation of pro-inflammatory genes (TNF-α and PGS-2) [8].

Other Significant Activities

- Anti-inflammatory: this compound and its derivatives are reported to inhibit the release of pro-inflammatory cytokines like IL-6 [3] [9].

- Antioxidant & Hepatoprotective: Exhibits free radical scavenging activity and protects against liver damage [2].

- Neuroprotective: Shows potential protective effects in neurological contexts [2].

Production Methods: From Extraction to Synthetic Biology

Traditional extraction from plants is insufficient to meet demand. The field is now moving towards advanced microbial production.

Traditional Extraction

Initial methods involved soaking plant material in organic solvents like hexane, chloroform, or methanol [2]. Modern techniques such as ultrasound-assisted, microwave-assisted, and supercritical fluid extraction are now employed to improve yield and reduce environmental impact [2].

Microbial Synthesis via Metabolic Engineering

The most advanced production method involves engineering the yeast Saccharomyces cerevisiae as a microbial cell factory [10] [6].

- Strategy: Key genes from the mevalonate pathway (e.g., tHMG1, ERG20, ERG9) are integrated into the yeast genome to enhance the flux toward the this compound precursor, 2,3-oxidosqualene. Competing metabolic pathways are simultaneously knocked out using CRISPR/Cas9 technology [6].

- Catalyst: A highly efficient This compound synthase gene (TwOSC1) is introduced to cyclize 2,3-oxidosqualene into this compound [6].

- Record Yield: Through further optimization, including lipid droplet engineering and medium enhancement, one study achieved a record this compound titer of 1500 mg/L in shake-flask fermentation, a 30-fold improvement from the initial engineered strain [10].

Current Research Gaps and Future Directions

Despite promising advancements, several challenges remain for the clinical translation of this compound.

- Detailed Mechanism of Action: While molecular docking predicts interactions, the precise mechanisms by which this compound modulates targets like Bax and Bcl-2 require further elucidation [7].

- In Vivo Pharmacokinetics and Safety: Comprehensive in vivo studies on its absorption, distribution, metabolism, excretion, and chronic toxicity are necessary. Note that reported safe doses in mice vary, ranging from up to 80 mg/kg to 300-700 mg/kg body weight [8].

- Clinical Validation: All reported bioactivities are still at the pre-clinical stage. Human clinical trials are the essential next step to confirm its efficacy and safety as a therapeutic agent [7] [8].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound: Structure, Biosynthesis, Extraction, and Its ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound and 3β-Friedelinol: Pharmacological Activities [link.springer.com]

- 4. This compound | NMPPDB [nmppdb.com.ng]

- 5. This compound: Structure, Biosynthesis, Extraction, and Its ... [mdpi.com]

- 6. Metabolic Engineering of Saccharomyces cerevisiae for ... [frontiersin.org]

- 7. This compound induces apoptosis in oral cancer [sciencedirect.com]

- 8. This compound: A natural compound exhibited potent ... [link.springer.com]

- 9. Biosynthesis and bioactivity of anti-inflammatory ... [nature.com]

- 10. De Novo Synthesis of this compound in Saccharomyces ... [pubmed.ncbi.nlm.nih.gov]

Friedelin Structure Elucidation: A Comprehensive Technical Guide

Introduction and Basic Chemical Identification

Friedelin is a pentacyclic triterpenoid of the friedelane type, first isolated in 1807 and initially referred to as "cork alcohol" due to its abundant presence in cork tissues. With the molecular formula C₃₀H₅₀O and a molecular weight of 426.73 g/mol, it serves as a fundamental structural prototype for over 400 naturally occurring friedelane triterpenoids identified to date. This compound is characterized by a perhydropicene skeleton with an oxo group at position C-3 and methyl groups at eight distinct positions (4, 4a, 6b, 8a, 11, 11, 12b, and 14a). This compound represents the 3-keto-derivative of the hydrocarbon friedelane and is systematically named (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-octamethylicosahydropicen-3(2H)-one according to IUPAC nomenclature [1] [2] [3].

From a physicochemical perspective, this compound typically presents as white needle crystals with a melting point ranging between 262-263°C (505°F) and a boiling point of approximately 477°C (890°F). It demonstrates a positive specific optical rotation of [α]²⁵D + 2.0° (c.1.0, MeOH). Regarding solubility, this compound is freely soluble in chloroform, sparingly soluble in ethanol, and virtually insoluble in water. These properties significantly influence its extraction and purification strategies. As an extremely weak basic compound with a pKa of approximately -7.4, this compound exhibits high stability under standard conditions [1] [2] [4].

Structural Elucidation: Historical and Modern Approaches

The structural determination of this compound represents a significant achievement in natural product chemistry, accomplished through a combination of classical degradation studies and advanced spectroscopic techniques. The initial structural proposals emerged from systematic chemical transformations including the formation of enol esters, carbonyl derivatives, and the reduction to the parent hydrocarbon friedelane. Critical evidence was obtained through dehydrogenation studies and the isomerization of friedel-3-ene to olean-13(18)-ene, which helped establish the pentacyclic framework [1].

Definitive confirmation of this compound's structure was achieved through single-crystal X-ray diffraction analysis, which unambiguously established the molecular architecture and stereochemistry. This technique revealed the precise spatial arrangement of the eight methyl groups and the keto function at C-3. The application of X-ray crystallography to this compound and its synthetic derivative, epifriedelinol, provided irrefutable evidence for the structural assignment and stereochemical configuration [1].

The following diagram illustrates the key experimental workflow for this compound structure elucidation:

Experimental workflow for this compound structure elucidation

A pivotal step in the structural elucidation was determining the exact position of the keto group. Through chromic acid oxidation, this compound was converted to friedelonic acid (C₃₀H₅₂O₂) without carbon loss, which limited the possible positions for the oxo function to either C-1 or C-3. Biosynthetic reasoning and additional chemical evidence ultimately confirmed the location at C-3, which aligned with biogenetic patterns observed in related triterpenoids [1].

Spectroscopic Characterization and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive NMR analysis has been instrumental in characterizing this compound's structure and confirming its stereochemistry. Both ¹H and ¹³C NMR spectra provide distinctive fingerprints that allow for unambiguous identification. The ¹³C NMR spectrum of this compound displays thirty distinct signals, corresponding to its 30 carbon atoms distributed as eight methyl, eleven methylene, five methine, and six quaternary carbons. The most characteristic signal is the carbonyl carbon at C-3, which appears at approximately δ 213.7 ppm, consistent with a ketone functionality in a six-membered ring [1].

The ¹H NMR spectrum further corroborates the structural features, with key signals including methyl groups between δ 0.7-1.3 ppm and the methine proton adjacent to the carbonyl at approximately δ 2.35 ppm. The stereochemistry of this compound is confirmed through coupling constant analysis and NOE experiments, which establish the trans-ring junctions and the configuration of chiral centers. For the reduced derivative 3β-friedelinol, the β-orientation of the hydroxyl group at C-3 is confirmed by a characteristic coupling constant (J = 3.0 Hz) between H-3 and neighboring protons [1].

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometric analysis of this compound reveals a distinctive fragmentation pattern that provides confirmatory evidence for its molecular structure. Using electron impact ionization, the mass spectrum displays a molecular ion peak at m/z 426 [M]⁺, consistent with its molecular formula C₃₀H₅₀O. Characteristic fragment ions appear at m/z 411 [M-CH₃]⁺, 341, 273, 245, 231, 215, and 189, reflecting the sequential breakdown of the pentacyclic structure. When analyzed by HPLC-ESI-MS, this compound shows additional ionization patterns including a protonated molecule at m/z 427.39344 [M+H]⁺, a sodiated molecule at m/z 449.37538 [M+Na]⁺, and in negative mode, a deprotonated molecule at m/z 425.37889 [M-H]⁻, all confirming the molecular mass of 426.38562 Da [1].

Infrared spectroscopy provides complementary information about functional groups present in this compound. The IR spectrum (nujol) exhibits characteristic absorption bands at 2927 cm⁻¹ (C-H stretching), 1707 cm⁻¹ (C=O stretching of the ketone), and 1380 cm⁻¹ (gem-dimethyl group). For the reduced alcohol derivative 3β-friedelinol, the IR spectrum shows an additional broad absorption at approximately 3500 cm⁻¹, indicative of the O-H stretching vibration [1].

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Method | Key Characteristics | Structural Information |

|---|---|---|

| ¹³C NMR | 30 signals: 8 CH₃, 11 CH₂, 5 CH, 6 Cq; C-3 carbonyl at δ 213.7 ppm | Pentacyclic skeleton with keto group at C-3 |

| ¹H NMR | Methyl groups between δ 0.7-1.3 ppm; methine at δ 2.35 ppm | Methyl substitution pattern; methine adjacent to carbonyl |

| Mass Spectrometry | Molecular ion at m/z 426; fragments at 411, 341, 273, 245 | Molecular weight confirmation; characteristic fragmentation |

| Infrared Spectroscopy | 1707 cm⁻¹ (C=O stretch); 2927 cm⁻¹ (C-H stretch); 1380 cm⁻¹ (gem-dimethyl) | Ketone functionality; methyl group vibrations |

Table 2: Comparative NMR Data for this compound and Derivatives

| Carbon Position | This compound (δ ppm) | 3β-Friedelinol (δ ppm) | 3α-Friedelinol (δ ppm) |

|---|---|---|---|

| C-3 | 213.7 | 73.5 | 71.2 |

| C-2 | 39.8 | 35.1 | 36.8 |

| C-4 | 58.3 | 49.2 | 50.1 |

| C-10 | 40.1 | 38.5 | 39.0 |

| C-8 | 38.2 | 37.9 | 38.0 |

Stereochemistry and Reduction Products

The stereochemical configuration of this compound is a defining feature of its structure, with nine defined stereocenters creating a rigid, three-dimensional architecture. The absolute configuration has been established as (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS) through X-ray crystallographic analysis. This specific arrangement results in trans-ring junctions throughout the pentacyclic system, contributing to the compound's stability and biological properties [1] [2].

The reduction of this compound has provided significant insight into its stereochemical properties and serves as a chemical validation of its structure. When friedelan-3-one undergoes reduction with different reagents, distinct stereochemical outcomes are observed due to steric constraints imposed by the axial methyl group at C-5:

- Reduction with NaBH₄ or LiAlH₄ proceeds via α-attack of hydride, primarily yielding the axial 3β-alcohol epi-friedelinol (friedelan-3β-ol) as a consequence of the hindering effect of the axial C-5 methyl group.

- Reduction with sodium metal produces the more stable equatorial alcohol (friedelan-3α-ol) as the primary product [1].

This stereospecificity in the reduction process provides strong evidence for the three-dimensional structure of this compound and the steric environment around the C-3 carbonyl group. The reaction pathways are illustrated below:

Stereospecific reduction of this compound to isomeric alcohols

The reduced products, 3β-friedelinol and 3α-friedelinol, exhibit distinct physicochemical properties. 3β-Friedelinol (epi-friedelinol) forms colorless crystals with a higher melting point (280-282°C) compared to this compound, reflecting the influence of hydrogen bonding in the crystalline state. Its mass spectrum shows a molecular ion peak at m/z 428, consistent with the addition of two hydrogen atoms compared to this compound [1].

Biosynthetic Origin and Natural Distribution

This compound is biosynthesized in plants through the mevalonate pathway, with the key step being the cyclization of 2,3-oxidosqualene catalyzed by oxidosqualene cyclases (OSCs). This complex enzymatic process involves formation of a pentacyclic lupanyl cation followed by a series of ten suprafacial 1,2-shifts of methyl and hydrogen groups before final deprotonation to yield this compound. The biosynthesis begins with the condensation of acetyl-CoA units, proceeding through intermediates including acetoacetyl-CoA, HMG-CoA, and mevalonate to form the fundamental isoprenoid building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 units are assembled to farnesyl diphosphate and then squalene, which is subsequently epoxidized to 2,3-oxidosqualene—the direct precursor for cyclization to this compound [1] [4].

This compound is widely distributed in the plant kingdom, with significant concentrations found in cork tissues and leaf materials across numerous plant families. Primary natural sources include families such as Celastraceae, Euphorbiaceae, Asteraceae, Fagaceae, Clusiaceae, and Salicaceae. Notable plant sources include Quercus cerris (Fagaceae), Maytenus species (Celastraceae), Garcinia species (Clusiaceae), and Euphorbia species (Euphorbiaceae). Interestingly, this compound has also been identified in lower plants including mosses, lichens, algae, and fungi such as Ganoderma applanatum, demonstrating the widespread occurrence of this triterpenoid in the plant kingdom [1] [5] [4].

Table 3: Natural Sources of this compound and Extraction Methodologies

| Plant Family | Representative Species | Plant Part | Extraction Solvents |

|---|---|---|---|

| Celastraceae | Maytenus ilicifolia, Maytenus aquifolium | Leaves | Hexane:Ethyl acetate (8:2), Ethanol |

| Euphorbiaceae | Putranjiva roxburghii, Drypetes tessmanniana | Stem bark, Cork | Chloroform, Methanol |

| Clusiaceae | Garcinia prainiana, Calophyllum pinetorum | Stem bark, Leaves | n-Hexane, Sequential extraction |

| Fagaceae | Quercus cerris | Cork | Methanol, Ethanol, Dichloromethane |

| Asteraceae | Various species | Whole plant | Ethyl acetate, Chloroform |

References

- 1. and 3β-Friedelinol: Pharmacological Activities this compound [link.springer.com]

- 2. This compound [en.wikipedia.org]

- 3. Friedelan-3-one - the NIST WebBook [webbook.nist.gov]

- 4. This compound: Structure, Biosynthesis, Extraction, and Its ... [mdpi.com]

- 5. This compound: Structure, Biosynthesis, Extraction, and Its ... [pmc.ncbi.nlm.nih.gov]

Friedelin Biosynthesis Pathway & Natural Sources

Friedelin is a pentacyclic triterpene first isolated in 1807 [1]. Its biosynthesis originates from the central isoprenoid pathway.

- Core Biosynthetic Pathway: this compound is synthesized from the universal triterpene precursor 2,3-oxidosqualene [1]. The cyclization of 2,3-oxidosqualene is catalyzed by a key enzyme, This compound synthase (e.g., TwOSC1) [2]. This complex reaction involves the formation of a pentacyclic ring system (friedelane) through a series of carbocationic rearrangements [1].

- Natural Sources & Extraction: this compound is widely distributed in the plant kingdom and can be extracted from various plant parts. The table below summarizes key natural sources and common extraction solvents [1].

| Plant Part | Example Plant Species | Plant Family | Common Extraction Solvents |

|---|---|---|---|

| Cork / Stem Bark | Quercus cerris, Salix tetrasperma | Fagaceae, Salicaceae | Methanol, Ethanol, Dichloromethane [1] |

| Leaves | Maytenus ilicifolia, Azima tetracantha | Celastraceae, Salvadoraceae | Hexane, Hexane:Ethyl Acetate mixtures [1] |

| Whole Plant | Euphorbia tirucalli, Solanum lyratum | Euphorbiaceae, Solanaceae | Ethanol, Hexane, Aqueous solutions [1] |

| Roots | Cannabis sativa | Cannabaceae | Ethanol, n-Hexane [1] |

| Lichen & Moss | Alectoria ochroleuca, Rhodobryum roseum | Parmeliaceae, Bryaceae | Acetone [1] |

De Novo Microbial Synthesis in Yeast

Traditional plant extraction faces challenges like low abundance and high cost [2]. Synthetic biology offers a sustainable solution, with a 2025 study demonstrating high-yield production in engineered Saccharomyces cerevisiae [2].

The following diagram illustrates the overall engineering strategy and workflow for microbial production of this compound.

Overall workflow and engineering strategies for this compound production in yeast.

Pharmacological Significance & Bioactivities

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for drug development [1].

| Pharmacological Activity | Reported Effects / Potential Mechanisms |

|---|---|

| Anticancer | Exhibits cytotoxicity against various cancer cell lines; serves as a direct precursor for the potent anticancer drug candidate celastrol [1] [2]. |

| Anti-inflammatory | Shows significant anti-inflammatory effects in experimental models [1]. |

| Antioxidant & Hepatoprotective | Protects against oxidative stress and liver damage [1]. |

| Neuroprotective | Demonstrates potential in protecting neuronal cells from damage [1]. |

| Antimicrobial | Active against a range of bacteria and other microbes [1]. |

| Antidiabetic | Shows blood glucose-lowering potential in studies [1]. |

| Agricultural Applications | Possesses natural anti-insect activity and can modulate soil microbial ecology [1]. |

Experimental Protocol for Microbial Production

This protocol is adapted from the 2025 study that achieved a record titer of 1500 mg/L in a shake flask [2].

Strain Engineering

- Host Strain: Use Saccharomyces cerevisiae as the microbial chassis.

- Key Genetic Modifications:

- Introduce the This compound synthase gene (TwOSC1) via an expression plasmid.

- Enhance the activity of key enzymes in the mevalonate pathway to increase the supply of 2,3-oxidosqualene.

- Alleviate promoter inhibition and reduce metabolic flux in competing pathways (e.g., sterol biosynthesis).

- Implement lipid droplet engineering to mitigate product cytotoxicity and enhance storage.

Fermentation and Production

- Medium: Utilize YPD medium as the base. Further optimization of the medium composition is critical for high titers.

- Culture Conditions: Perform fermentation in a 250 mL shake flask. The study achieved its highest yield under these conditions.

- Analysis: Quantify this compound titer using analytical methods like HPLC or GC-MS.

References

Comprehensive Technical Guide: Natural Sources, Pharmacological Properties, and Research Applications of Friedelin

Introduction and Chemical Profile

Friedelin (friedelan-3-one) is a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O and molecular weight of 426.7 g/mol. It represents the fundamental compound of the friedelane triterpenoid family, characterized by a perhydropicene skeleton with an oxo group at position 3 and methyl groups at positions 4, 4a, 6b, 8a, 11, 11, 12b, and 14a [1] [2]. First isolated in 1807 from cork using alcohol extraction, where it was initially termed "cork alcohol" [1] [3], this compound has since been identified in various plant families, mosses, lichens, algae, and fungi [1] [3] [2]. The compound crystallizes as white needles with a melting point of 262-263°C and exhibits a positive specific optical rotation [α]²⁵D + 2.0° (c.1.0, MeOH) [2]. This compound is freely soluble in chloroform, sparingly soluble in ethanol, and insoluble in water, behaving as an extremely weak basic compound (pKa -7.4) [1] [2].

The biosynthesis of this compound occurs via the mevalonate pathway, beginning with the condensation of acetyl coenzyme A (CoA) units catalyzed by acetyl-CoA C-acetyltransferase (AACT) to produce acetoacetyl CoA [1]. Subsequent enzymatic transformations ultimately yield 2,3-oxidosqualene, which undergoes protonation by oxidosqualene cyclases (OSCs), followed by cyclization, rearrangements, and deprotonation to form this compound [1] [3]. This complex process involves multiple suprafacial 1,2-shifts of methyls and hydrogens, progressing through various cationic intermediates including dammarenyl, lupanyl, and friedelanyl cations [1]. Recent advances in synthetic biology have enabled the de novo production of this compound in engineered yeast strains, offering a sustainable alternative to traditional plant extraction [4].

Natural Sources and Distribution

Plant Sources and Abundance

This compound is widely distributed throughout the plant kingdom, with significant concentrations found in cork tissues and leaf materials across numerous plant families [1] [3]. The compound has been identified in over 400 naturally occurring friedelane triterpenoids, primarily isolated from families including Celastraceae, Asteraceae, Fabaceae, Myrtaceae, Euphorbiaceae, Fagaceae, and Clusiaceae [1] [3] [2]. The following table comprehensively summarizes the primary natural sources of this compound, their plant families, specific plant parts utilized, and extraction solvents employed:

Table 1: Natural Sources of this compound and Extraction Methodologies

| Plant Family | Plant Species | Plant Part | Extraction Solvent |

|---|---|---|---|

| Celastraceae | Maytenus ilicifolia, Maytenus aquifolium | Leaves | Hexane:Ethyl acetate (8:2, v/v), Ethanol |

| Euphorbiaceae | Drypetes tessmanniana, Euphorbia tirucalli, Putranjiva roxburghii | Cork, Stem bark, Whole plant | Methanol, Chloroform, Hexane |

| Clusiaceae | Calophyllum pinetorum, Garcinia prainiana, Garcinia imberti | Cork, Stem bark | n-Hexane, Sequential n-hexane/ethyl acetate |

| Fagaceae | Quercus cerris | Cork | Methanol, Ethanol, Dichloromethane, Petroleum ether |

| Salicaceae | Salix tetrasperma, Populus davidiana | Cork, Leaves | 80% Aqueous methanol, Liquid WPM medium |

| Combretaceae | Terminalia avicennioides, Combretum duarteanum | Cork, Leaves | Petroleum ether, Ethyl acetate, Chloroform, Methanol, Ethanol |

| Asteraceae | Various species | Whole plant | Multiple solvents |

| Myrtaceae | Syzygium cumini L. | Cork | 70% Methanol |

| Lichen | Alectoria ochroleuca | Whole organism | Acetone |

| Moss | Rhodobryum roseum | Whole plant | Not specified |

In addition to higher plants, this compound has been identified in lower plants including mosses [1] [3] [5], lichens [1] [3] [2], and algae [1] [3]. The compound has also been reported in certain fungal species such as Ganoderma applanatum and Armillaria mellea [2]. The tissue-specific distribution of this compound varies significantly among species, with some plants accumulating the compound predominantly in cork tissues (e.g., Quercus cerris), while others show higher concentrations in leaves (e.g., Maytenus species) or floral tissues [3]. This distribution pattern reflects the potential ecological roles of this compound in plant defense mechanisms, which may include anti-insect properties and phytotoxic effects that inhibit germination of competing plant species [1] [3].

Distribution Patterns and Ecological Significance

The distribution of this compound across plant tissues follows distinct patterns that provide insights into its ecological functions and biosynthetic regulation. In cork tissues, this compound often accumulates alongside related triterpenoids such as cerin and betulin, contributing to the protective barrier functions of these specialized tissues [5]. Quantitative analyses reveal substantial variation in this compound content among species and tissues, with certain plant families exhibiting particularly high production. For instance, species within the Clusiaceae family demonstrate significant this compound accumulation in both cork and leaf tissues [3]. The compound's presence in lower plants like mosses and lichens suggests an evolutionarily conserved biosynthetic pathway that predates the emergence of higher plants [1] [3].

The ecological significance of this compound extends beyond structural components to include potential roles in plant defense and communication. Research indicates that this compound possesses anti-insect properties, particularly against Spodoptera litura and Helicoverpa armigera, suggesting its involvement in chemical defense against herbivory [1] [3]. Additionally, this compound exhibits phytotoxic activity, inhibiting both root and shoot germination in wheat, rice, and pea seeds, which may contribute to allelopathic interactions in plant communities [1] [3]. The compound also demonstrates the ability to alter soil microbial ecology, further highlighting its potential role in plant-environment interactions [1] [3]. These diverse ecological functions position this compound as an important secondary metabolite with implications for plant survival, competition, and ecosystem dynamics.

Extraction Methodologies and Quantification

Extraction Techniques and Solvent Systems

The extraction of this compound from plant materials has evolved from traditional solvent soaking to advanced techniques that improve efficiency, yield, and environmental sustainability. Initial extraction methods typically involved soaking plant materials in various organic solvents, with chloroform, ethanol, methanol, and hexane being the most commonly employed [1] [3] [6]. The following table summarizes the performance characteristics of various this compound extraction methods:

Table 2: Extraction Methods for this compound: Principles, Advantages, and Limitations

| Extraction Method | Principles | Advantages | Limitations | Reported Yields |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous reflux with organic solvents | High efficiency, established protocol | Long extraction time, high solvent consumption | Variable, depending on plant material |

| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ with ethanol modifier | Environmentally friendly, high selectivity, tunable solubility | High equipment cost, optimization complexity | Up to 6.10 mg/g with ethanol-modified CO₂ [7] |

| Ultrasound-Assisted Extraction | Cavitation disrupts plant cell walls | Reduced extraction time, moderate equipment cost | Potential compound degradation with prolonged exposure | Higher than conventional methods |

| Microwave-Assisted Extraction | Dielectric heating accelerates extraction | Rapid, energy-efficient, reduced solvent usage | Non-uniform heating, scale-up challenges | Improved compared to traditional methods |

| Ionic Liquid Extraction | Uses room-temperature ionic liquids as solvents | High solubility, tunable properties, reusable solvents | Higher cost, potential environmental concerns | Promising for selective extraction |

| Acid Hydrolysis | Acid treatment releases bound compounds | Effective for conjugated forms, pre-concentration | Harsh conditions may degrade compounds, requires neutralization | Dependent on initial conjugate content |

Supercritical fluid extraction (SFE), particularly using CO₂ modified with ethanol, has demonstrated superior performance in this compound extraction, yielding up to 6.10 mg/g from appropriate plant matrices [7]. This method leverages the tunable solvation power of supercritical fluids, allowing for selective extraction under moderate temperature conditions that preserve compound integrity [1] [3]. Similarly, ultrasound and microwave-assisted techniques utilize mechanical cavitation and dielectric heating, respectively, to enhance mass transfer rates and reduce extraction times while maintaining this compound stability [1] [3]. The emerging application of ionic liquids as extraction solvents offers additional opportunities for selective this compound recovery through customizable solvent properties that can be tailored to specific plant matrices [1] [3].

Purification and Quantification Methods

Following extraction, this compound requires purification to separate it from co-extracted compounds and obtain material suitable for research or pharmaceutical applications. Crystallization represents the most common purification approach, typically employing solvents such as chloroform, ethanol, or their mixtures to obtain this compound as white needle crystals [6]. Additional purification techniques include column chromatography using silica gel with gradient elution systems (e.g., hexane-ethyl acetate mixtures) and thin-layer chromatography for analytical-scale separations [2] [6]. The purification process may incorporate activated charcoal treatment to remove colored impurities, followed by filtration and repeated crystallization to achieve high purity [6].

For quantification, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) represent the primary analytical techniques employed to determine this compound content in plant materials and extracts [1] [3] [2]. These methods provide both quantitative data through comparison with authentic standards and structural confirmation through mass fragmentation patterns. High-performance liquid chromatography (HPLC) with various detection systems (e.g., UV, evaporative light scattering) offers complementary approaches for this compound quantification, particularly useful for thermally labile derivatives [2]. The structural characterization of this compound extensively utilizes nuclear magnetic resonance (NMR) spectroscopy, with comprehensive (^1)H and (^{13})C NMR assignments available for definitive identification [2]. Fourier-transform infrared spectroscopy (FTIR) provides additional functional group information, with characteristic absorption bands at 2927 cm⁻¹ (CH stretching), 1707 cm⁻¹ (C=O stretching), and 1380 cm⁻¹ (gem-dimethyl group) [2].

Pharmacological Activities and Mechanisms of Action

Antimicrobial and Anti-inflammatory Properties

This compound demonstrates significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a major pathogen responsible for skin, soft tissue, and systemic infections [8]. In vitro studies reveal a minimum inhibitory concentration (MIC) of 13.3 ± 2.7 μg/mL against MRSA, comparable to the efficacy of vancomycin (MIC 2 ± 0 μg/mL), with a wide zone of inhibition (17.3 ± 1.2 mm) in disc diffusion assays [8]. Beyond direct bactericidal effects, this compound exhibits anti-virulence activity by downregulating key virulence genes, including seb (responsible for staphylococcal enterotoxin production) and icaD (involved in biofilm formation), to 0.4 and 0.71-fold of untreated controls, respectively [8]. In MRSA-infected wound models in mice, topical application of 40 ppm this compound significantly accelerated wound healing, reducing wound size and bacterial counts while promoting tissue regeneration through enhanced expression of vascular endothelial growth factor (VEGF) and α-smooth muscle actin (α-SMA) [8].

The anti-inflammatory properties of this compound involve multimodal mechanisms, including inhibition of pro-inflammatory cytokine production and modulation of key signaling pathways [8] [1] [9]. In lipopolysaccharide (LPS)-activated human monocytic (THP-1) cells, this compound and related triterpenoids demonstrated significant dose-dependent repression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) [8] [9]. The compound achieves these effects through downregulation of TNF-α and prostaglandin synthase-2 (PGS-2) gene expression, effectively reducing the inflammatory response in a dose-dependent manner [8]. Additionally, this compound has been shown to reduce the mRNA expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokine genes (TNF-α and IL-6) in keratinocytes, further supporting its anti-inflammatory potential [8]. The following diagram illustrates this compound's multifaceted mechanisms of action against MRSA and in wound healing:

Diagram 1: Multimodal mechanisms of this compound against MRSA and in wound healing

Anticancer Activities and Apoptotic Mechanisms

This compound demonstrates promising anticancer potential against various cancer cell lines through multiple mechanisms, with apoptosis induction representing a primary mode of action. In oral cancer (KB) cells, this compound exhibited dose- and time-dependent cytotoxicity, with network analysis and molecular docking revealing strong binding affinities to key apoptotic regulators, particularly Bax (-8.3 kcal/mol) and Bcl-2 (-8.0 kcal/mol) [10]. Gene expression analysis confirmed this compound-mediated upregulation of pro-apoptotic factors (Bax, Caspase-3, and TP53) with concurrent downregulation of anti-apoptotic Bcl-2, demonstrating activation of the intrinsic apoptotic pathway [10]. Against MCF-7 breast cancer cells, this compound displayed potent activity (IC₅₀ 0.51 μg/mL) through modulation of early expression of Cdkn2a and pRb1, neutralization of mdm2-p53 amalgamation, and functional stabilization of p53 [7]. Similar effects were observed in prostate cancer cells, where this compound acted as a novel inhibitor of CYP17A1, a key enzyme in androgen biosynthesis [7].

The antioxidant and hepatoprotective properties of this compound contribute to its chemopreventive potential and overall therapeutic profile. This compound has demonstrated significant antioxidant activity in various assay systems, effectively scavenging free radicals and reducing oxidative stress [1] [3] [2]. In hepatoprotective models, this compound ameliorated ethanol-induced gastric ulcers in rats through cytoprotective and antioxidant mechanisms, including enhancement of mucosal defense factors [2]. Additional investigations reveal this compound's potential in modulating glucose metabolism, with studies in STZ-induced diabetic rats showing enhanced protein expressions related to insulin signaling pathways and increased glucose absorption in adipocytes by 1.8-fold compared to insulin-treated cells [7]. These multifaceted pharmacological activities position this compound as a promising scaffold for developing therapeutics targeting various chronic conditions, including cancer, metabolic disorders, and inflammatory diseases.

Experimental Protocols for Key Assays

4.3.1 Antimicrobial Susceptibility Testing

The disc diffusion method provides a standardized approach for evaluating this compound's antibacterial activity [8]. Briefly, prepare Mueller-Hinton agar plates and inoculate with standardized bacterial suspensions (e.g., MRSA ATCC 43300) equivalent to 0.5 McFarland standard. Apply filter paper discs (6 mm diameter) impregnated with this compound solutions (e.g., 40 ppm in DMSO) to the inoculated agar surfaces, with vancomycin and DMSO-soaked discs serving as positive and negative controls, respectively. After incubation at 37°C for 18-24 hours, measure the diameter of inhibition zones in millimeters, including the disc diameter [8]. For minimum inhibitory concentration (MIC) determination, employ broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines, using serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth, with bacterial inoculum standardized to 5 × 10⁵ CFU/mL. The MIC represents the lowest concentration that completely inhibits visible growth after 18-24 hours incubation at 37°C [8].

4.3.2 Apoptosis Induction Assay

Evaluate this compound's pro-apoptotic activity using a combination of morphological analysis, Annexin V-FITC/propidium iodide flow cytometry, and gene expression analysis [10]. Culture cancer cells (e.g., KB oral cancer cells) in appropriate media and treat with varying concentrations of this compound for 24-72 hours. For Annexin V-FITC staining, harvest approximately 1 × 10⁵ cells, wash with cold PBS, and resuspend in binding buffer containing Annexin V-FITC and propidium iodide. After incubation in the dark for 15 minutes, analyze samples using flow cytometry to distinguish viable, early apoptotic, late apoptotic, and necrotic cell populations [10]. For gene expression analysis, extract total RNA from treated cells and perform quantitative real-time PCR to evaluate expression levels of apoptosis-related genes (Bax, Bcl-2, Caspase-3, TP53) using appropriate primers and normalization to housekeeping genes [10]. Complement these assays with molecular docking studies to predict interactions between this compound and key apoptotic proteins using software such as AutoDock Vina, with validation through additional biochemical assays [10].

Biosynthetic Pathways and Metabolic Engineering

Native Biosynthetic Pathway in Plants

The biosynthesis of this compound in plants occurs through the mevalonate pathway, which begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [1]. This rate-limiting step is catalyzed by HMG-CoA reductase, producing mevalonate that undergoes phosphorylation and decarboxylation to yield isopentenyl pyrophosphate (IPP) [1]. IPP isomerase converts IPP to dimethylallyl pyrophosphate (DMAPP), which then undergoes sequential condensation to generate geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) [1]. The key biosynthetic step involves the tail-to-tail condensation of two FPP molecules by squalene synthase to form squalene, which is subsequently oxidized to 2,3-oxidosqualene by squalene epoxidase [1]. The cyclization of 2,3-oxidosqualene represents the most complex stage in this compound biosynthesis, catalyzed by oxidosqualene cyclases (OSCs) that direct the formation of the characteristic pentacyclic friedelane skeleton through a series of carbocationic rearrangements [1]. The following diagram illustrates the complete biosynthetic pathway of this compound:

Diagram 2: Biosynthetic pathway of this compound from acetyl-CoA

Heterologous Production in Engineered Microbes

The low natural abundance of this compound in plant sources and the complexity of chemical synthesis have motivated the development of heterologous production platforms using engineered microorganisms [4]. Recent advances in synthetic biology and metabolic engineering have enabled the de novo biosynthesis of this compound in Saccharomyces cerevisiae [4]. In a landmark study, researchers constructed a this compound biosynthetic pathway in yeast by expressing the this compound synthase gene TwOSC1 while simultaneously enhancing the activity of key mevalonate pathway enzymes, alleviating promoter inhibition, and reducing metabolic flux through competing pathways [4]. The initial engineered Z16 strain achieved this compound production of 270 mg/L in YPD medium, representing a significant milestone in microbial production of this triterpenoid [4].

Further optimization through medium engineering and lipid droplet engineering enhanced cell density and mitigated product cytotoxicity, resulting in the Z28 strain reaching a record this compound titer of 1500 mg/L in 250 mL shake-flask fermentation [4]. This achievement represents a 30-fold improvement compared to the initial engineered strain and establishes a scalable platform for this compound production that bypasses traditional plant extraction [4]. Additionally, this microbial production system provides an important precursor for the biosynthesis of high-value compounds such as celastrol, a potent anticancer agent [4]. The integration of CRISPR/Cas9 technology and gene overexpression plasmids in engineered yeast strains represents a groundbreaking approach for sustainable this compound production, with potential applications in pharmaceutical development and industrial biotechnology [1] [4] [3].

Research Gaps and Future Perspectives

Current Challenges and Limitations

Despite promising pharmacological activities, this compound research faces several significant challenges that impede its translational development. The low aqueous solubility of this compound (cLogP 7.59) represents a major limitation for bioavailability and pharmaceutical formulation, requiring advanced delivery systems to overcome this barrier [5]. Additionally, the low natural abundance in plant sources creates supply chain challenges for comprehensive preclinical and clinical studies, despite advances in heterologous production [1] [4]. The complex chemical synthesis of this compound involves multiple steps with low overall yields, making synthetic approaches economically unviable for large-scale production [1] [4]. Furthermore, while this compound demonstrates favorable safety profiles in acute toxicity studies (effective nontoxic doses up to 80 mg/kg body weight in mice), comprehensive long-term toxicological assessments and detailed pharmacokinetic studies are lacking [8] [2]. The regulatory landscape for natural product-based therapeutics also presents hurdles for clinical translation, requiring standardized extraction protocols, quality control measures, and well-defined characterization of active compounds [1].

Future Research Directions

Several promising research directions could address current limitations and advance this compound toward clinical application. Structure-activity relationship (SAR) studies exploring this compound derivatives and analogs could identify compounds with improved pharmacological properties and enhanced bioavailability [2]. The development of novel formulation strategies, including nanoencapsulation, lipid-based delivery systems, and prodrug approaches, could significantly enhance this compound's aqueous solubility and therapeutic efficacy [2] [5]. Further optimization of heterologous production platforms using engineered yeast or other microbial hosts could establish sustainable, scalable production systems to ensure adequate supply for research and clinical applications [4]. Comprehensive in vivo pharmacokinetic and pharmacodynamic studies are essential to understand this compound's absorption, distribution, metabolism, and excretion profiles, informing appropriate dosing regimens for therapeutic applications [2]. Additionally, investigation of combination therapies pairing this compound with existing antimicrobial or anticancer agents could reveal synergistic effects and enhance therapeutic outcomes while potentially reducing resistance development [8] [10]. Finally, exploration of this compound's effects on emerging therapeutic targets, including neuroinflammatory pathways and metabolic syndromes, could expand its potential applications beyond currently recognized activities [1] [2].

Conclusion

References

- 1. This compound: Structure, Biosynthesis, Extraction, and Its ... [mdpi.com]

- 2. This compound and 3β-Friedelinol: Pharmacological Activities [link.springer.com]

- 3. : Structure, this compound , Biosynthesis , and Its Potential... Extraction [pmc.ncbi.nlm.nih.gov]

- 4. Zhou H, et al. ( ) | SGD [yeastgenome.org]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. WO2009072916A1 - Extraction and purification of this compound [patents.google.com]

- 7. (PDF) this compound : Structure, Biosynthesis , Extraction , and Its Potential... [academia.edu]

- 8. This compound: A natural compound exhibited potent ... [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis and bioactivity of anti-inflammatory triterpenoids ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis in oral cancer [sciencedirect.com]

Experimental Protocols for NMR Analysis

For researchers aiming to reproduce or validate NMR data for friedelin and its derivatives, adherence to a standardized experimental protocol is crucial.

- Sample Preparation: A pure sample of this compound (approximately 15 mg for ¹H NMR and 100 mg for ¹³C NMR) is typically dissolved in a deuterated solvent [1]. CDCl₃ (deuterated chloroform) is most commonly used, with internal solvent resonances at δH 7.26 ppm and δC 77.0 ppm serving as the reference [1].

- Instrumentation Parameters: Measurements are performed on high-field NMR spectrometers (e.g., Bruker Avance III). Standard operating frequencies are 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR [1]. Standard one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments are employed for full structural elucidation [2] [3].

- Critical Consideration: Solvent Stability: A key technical note is that CDCl₃ often contains trace acidic impurities (DCl). When analyzing hydroxythis compound derivatives like 16α-hydroxythis compound, these traces can catalyze a dehydration reaction followed by a Nametkin rearrangement inside the NMR tube over days, converting the alcohol to an alkene (3-oxo-16-methylfriedel-16-ene) [3]. To prevent this artifact, filter commercial CDCl₃ through basic alumina before use or alternatively, use a solvent like pyridine-d₅ which shows no such reactivity [3].

Structural Interpretation and Advanced Techniques

The interpretation of NMR data for this compound extends beyond simple chemical shift assignment to confirm the complex stereochemistry of its pentacyclic system.

Logical flow for the structural interpretation of this compound using NMR data.

- Establishing Connectivity: The friedelane skeleton is confirmed by tracing carbon-proton correlations through 2D NMR experiments. Key correlations include those from H₂-2 (δH ~2.34) and H-4 (δH ~2.20) to the carbonyl carbon C-3 (δC ~213) in the HMBC spectrum, and from H₃-23 and H₃-24 to C-3, C-4, and C-5, which helps define the A-ring [3].

- Determining Stereochemistry: The stereochemistry at various chiral centers is definitively established using a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment [3]. Through-space interactions between protons observed in the NOESY spectrum reveal their relative spatial orientation, locking down the three-dimensional structure.

- Leveraging Computational Methods: For novel or complex derivatives, experimental NMR data can be corroborated with theoretical calculations. Density Functional Theory (DFT) at levels like BLYP/6-31G* can be used to calculate the expected ¹³C chemical shifts for a proposed structure. A high correlation (e.g., R² > 0.99) between calculated and experimental shifts provides powerful support for structural assignments [2].

A Guide to Common this compound Derivatives

This compound often co-occurs with structurally related metabolites. The table below outlines characteristic NMR changes that help identify common derivatives, which is crucial for natural product chemists.

| Derivative Name | Key Structural Modification | Characteristic NMR Changes vs. This compound |

|---|---|---|

| 3β-Friedelinol | C-3 ketone reduced to a 3β-alcohol | ¹³C NMR: C-3 shift from ~213 ppm to ~73-76 ppm [3]. |

| 16α-Hydroxythis compound | Addition of a 16α-OH group | ¹H NMR: New double doublet at δH ~4.25 (H-16) [3]. ¹³C NMR: C-16 shift to δC ~75.7 ppm [3]. | | 19α-Hydroxythis compound | Addition of a 19α-OH group | ¹³C NMR: Corresponding carbon signal shifts downfield [4]. |

This compound serves as a versatile scaffold in natural product chemistry and drug discovery. Mastering its NMR profile provides a solid foundation for identifying this triterpenoid and its many biologically active derivatives.

References

- 1. 2.7. 1H NMR and 13C NMR Spectroscopy Analysis [bio-protocol.org]

- 2. New Triterpenes from Maytenus robusta: Structural ... [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemistry of 16α-Hydroxythis compound and 3-Oxo-16- ... [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives from Polygonum flaccidum Showed Cytotoxic... This compound [tjnpr.org]

Spectroscopic & Physicochemical Properties of Friedelin

The following tables consolidate the fundamental characterization data for Friedelin.

Table 1: Core Physicochemical Properties and Spectral Peaks of this compound [1]

| Property | Value / Description |

|---|---|

| Systematic Name | Friedelan-3-one |

| Molecular Formula | C₃₀H₅₀O |

| Molecular Weight | 426.7 g/mol (for C₃₀H₅₀O) |

| CAS Registry Number | 559-74-0 |

| Melting Point | 262–263 °C |

| Specific Optical Rotation | [α]D25 +2.0° (c=1.0 in Methanol) |

| Solubility | Freely soluble in chloroform; sparingly soluble in ethanol; insoluble in water. |

| pKa | ~ -7.4 (extremely weak base) |

| IR (Nujol) Key Bands | 2927 cm⁻¹ (C-H stretch), 1707 cm⁻¹ (C=O stretch), 1380 cm⁻¹ (gem-dimethyl group) |

| ¹³C NMR (CDCl₃) | Confirms 30 carbon signals: 8 methyl, 11 methylene, 5 methine, and 6 quaternary carbons. |

Table 2: Mass Spectrometry and Reduction Products of this compound [1]

| Analysis Type | Key Findings |

|---|---|

| EI-MS Fragmentation Pattern | m/z: 426 [M]⁺, 411, 341, 273, 245, 231, 215, 189. |

| HPLC-ESI-MS Ions | Positive mode: m/z 427.39344 [M+H]⁺, 449.37538 [M+Na]⁺. Negative mode: m/z 425.37889 [M-H]⁻. | | Reduction with NaBH₄ | Produces 3β-Friedelinol (Epi-friedelinol) as the primary product due to stereospecific hydride attack from the less hindered α-face. | | Reduction with Na Metal | Produces the more thermodynamically stable equatorial alcohol, 3α-Friedelinol (Friedelinol). |

Detailed Experimental Protocols

For researchers looking to replicate or adapt these methods, here are the detailed experimental protocols.

1. Isolation from Plant Material [2]

- Raw Material: Use 500 g of dried and finely powdered leaves of Garcinia imberti.

- Extraction: Perform extraction with hexane using a Soxhlet apparatus to obtain approximately 5 g of crude hexane extract.

- Fractionation: Subject 2 g of the hexane extract to column chromatography over silica gel (60–120 mesh). Use a gradient elution with hexane and chloroform.

- Isolation: The fraction eluted with a hexane:chloroform mixture in a 9:1 ratio will yield this compound (approx. 100 mg). The structure of the pure compound should be confirmed by spectroscopic techniques.

2. Quantum Chemical Computational Analysis [2]

- Software: Use the Gaussian ’09 program package.

- Methodology: Employ Density Functional Theory (DFT) calculations.

- Functional & Basis Set: Utilize the B3LYP functional with the 6-311++G(d,p) basis set.

- Frequency Calculation: Scale the computed vibrational wavenumbers by a factor of 0.9688 to correct for systematic errors and anharmonicity.

- Spectral Assignment: Perform the distribution of vibrational assignments using the VEDA 4 program.

Natural Sources of this compound

This compound is a widely distributed pentacyclic triterpenoid. The table below lists some documented plant sources and the parts used for its extraction [3].

Table 3: Documented Plant Sources and Parts Used for this compound Extraction [3]

| Plant Source | Family | Plant Part Used for Isolation |

|---|---|---|

| Azima tetracantha Lam. | Salvadoraceae | Leaves |

| Garcinia imberti | Clusiaceae | Leaves |

| Maytenus ilicifolia | Celastraceae | Leaves |

| Quercus cerris | Fagaceae | Cork and/or stem barks |

| Salix tetrasperma | Salicaceae | Cork and/or stem barks |

| Calophyllum pinetorum | Clusiaceae | Cork and/or stem barks |

| Polygonum bistorta | Polygonaceae | Rhizomes |

| Rhodobryum roseum (moss) | Bryaceae | Whole plant |

Experimental Workflow for Characterization

The diagram below outlines the logical workflow for the isolation and spectroscopic characterization of this compound, integrating the protocols described above.

This workflow integrates experimental and computational approaches for comprehensive this compound characterization [2].

Key Findings and Research Implications

Recent studies highlight this compound's significant pharmacological potential. A combined spectroscopic and quantum chemical study confirms its stable structure and identifies it as a potent electrophile, capable of interacting with biological macromolecules [2]. Molecular docking analyses further suggest strong binding affinities with proteins of tuberculosis, positioning this compound as a promising lead compound for multi-targeting pharmaceuticals [2] [1].

References

Natural Sources of Friedelin

Friedelin is a pentacyclic triterpenoid found in a diverse range of higher plants, as well as in some mosses, lichens, and fungi [1]. The table below catalogs significant plant sources, organized by the plant part used for extraction [1].

| Plant Family | Example Plant Species | Plant Part Used | Common Extraction Solvents |

|---|---|---|---|

| Celastraceae | Maytenus ilicifolia, Maytenus aquifolium, Monteverdia aquifolia [1] | Leaves [1] | Hexane:Ethyl Acetate, Ethanol [1] |

| Clusiaceae | Calophyllum pinetorum, Garcinia prainiana, Mammea siamensis [1] | Cork, Stem Bark, Flower [1] | n-Hexane, Ethyl Acetate, Chloroform:Methanol [1] |

| Euphorbiaceae | Drypetes tessmanniana, Putranjiva roxburghii, Euphorbia tirucalli L. [1] | Stem Bark, Whole Plant [1] | Methanol, Chloroform, Hexane [1] |

| Salicaceae | Salix tetrasperma, Populus davidiana [1] | Cork, Leaves [1] | Methanol, Liquid Medium [1] |

| Combretaceae | Terminalia avicennioides, Combretum duarteanum [1] | Stem Bark, Leaves [1] | Petroleum Ether, Ethyl Acetate, Ethanol [1] |

| Fabaceae | Pterocarpus erinaceus [1] | Stem Bark [1] | Dichloromethane:Methanol [1] |

| Myrtaceae | Syzygium cumini L. [1] | Stem Bark [1] | Methanol [1] |

| Cannabaceae | Cannabis sativa [2] | Roots [3] [2] | Ethanol, n-Hexane [1] |

| Lichen / Fungi | Alectoria ochroleuca, Ganoderma applanatum [1] [4] | Whole Organism [1] | Acetone [1] |

Cork tissues and leaves are particularly rich sources [1]. The selection of extraction solvent is critical for yield and subsequent application.

Extraction and Analysis Methods

Initial extraction often uses organic solvents, with modern methods improving efficiency and reducing environmental impact [1].

| Method | Principle | Applications & Notes |

|---|---|---|

| Soxhlet Extraction | Continuous extraction using organic solvents. | Traditional method; uses solvents like hexane, chloroform [1]. |

| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ as a solvent. | High efficiency, low environmental impact; selective for sterols [1] [5]. |

| Ultrasound-Assisted Extraction | Uses ultrasonic waves to disrupt plant cells. | Enhanced efficiency, reduced extraction time and temperature [1]. |

| Microwave-Assisted Extraction | Uses microwave energy to heat solvents and samples. | Rapid, efficient, and scalable [1]. |

For analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is routinely used to identify and quantify this compound. The mass spectrum of this compound typically shows a molecular ion peak at m/z 426 [M]+, with characteristic fragments at m/z 411, 341, 273, and 231 [4]. HPLC-ESI-MS can also be used, showing ions at m/z 427.39344 [M+H]+ and 449.37538 [M+Na]+ in positive mode [4].

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure. Key ¹³C-NMR signals include a carbonyl carbon at δ ~213 ppm (C-3) and a methyl group with a gamma protection effect at δ ~6.8 ppm (C-23) [6].

Pharmacological Activities and Mechanisms

This compound exhibits a wide range of pharmacological effects, making it a promising candidate for drug development.

- Anti-inflammatory and Autophagy Modulation: A 2021 study demonstrated that this compound ameliorated dextran sulfate sodium (DSS)-induced ulcerative colitis in mice. The mechanism involved inhibition of pro-inflammatory cytokines (IL-1β, IL-6) and upregulation of the anti-inflammatory IL-10. Furthermore, this compound treatment increased autophagosome formation and modulated the AMPK-mTOR signaling pathway, a key regulator of autophagy [7].

- Anticancer Potential: this compound demonstrates cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), lung adenocarcinoma (A549), and human nasopharyngeal carcinoma (KB) cells [1] [8] [9]. Its low cytotoxicity to normal cells enhances its therapeutic potential [1].

- Antioxidant and Hepatoprotective Effects: this compound isolated from Azima tetracantha leaves showed significant free radical scavenging activity and protected the liver from damage in experimental models [3] [1].

- Antimicrobial and Other Activities: this compound exhibits activity against Gram-positive bacteria, some fungi, and has reported anti-insect, antidiabetic, and gastroprotective properties [1] [4] [6].

The following diagram illustrates the key signaling pathway through which this compound exerts its anti-inflammatory and autophagy-inducing effects, as identified in the ulcerative colitis study [7]:

This compound's mechanism involves AMPK activation, mTOR inhibition, autophagy induction, and cytokine regulation.

Biosynthesis and Metabolic Engineering

This compound is synthesized via the mevalonate pathway in plants [2] [4]. The key step is the cyclization of 2,3-oxidosqualene, catalyzed by a specific enzyme, This compound synthase (an oxidosqualene cyclase, OSC) [6]. This process involves the formation of a carbocation followed by a series of complex methyl and hydride shifts, making this compound one of the most rearranged pentacyclic triterpenes [2] [6].

Research has successfully cloned the this compound synthase gene from plants like Maytenus ilicifolia [6]. A specific leucine residue at position 482 (Leu482) in the enzyme's active site is critical for producing this compound; substituting this residue results in the production of different triterpenes [6].

This genetic understanding has enabled heterologous production in engineered yeast (Saccharomyces cerevisiae) [6]. Advanced metabolic engineering approaches, including CRISPR/Cas9 technology and gene overexpression plasmids, are being developed to produce this compound more efficiently and sustainably [1] [2].

Key Experimental Protocols

For researchers aiming to validate or explore this compound's activities, here are summaries of key methodological approaches:

- Anti-inflammatory and Autophagy Assay (In Vivo): Induce ulcerative colitis in C57BL/6 mice using dextran sulfate sodium (DSS) administered in drinking water. Treat mice with this compound via intraperitoneal injection at varying doses. Assess disease severity by monitoring body weight, colon length, and disease activity index. Analyze cytokine levels (IL-1β, IL-6, IL-10) by ELISA. Examine autophagosome formation in colon tissues using transmission electron microscopy. Measure expression of proteins in the AMPK-mTOR pathway (e.g., ATG5) via immunofluorescence staining or Western blot [7].

- Gene Cloning and Heterologous Expression of this compound Synthase: Isolate total mRNA from plant leaves. Use degenerate primers based on conserved OSC regions and RACE PCR to clone the full-length this compound synthase cDNA. Clone the open reading frame into a yeast expression vector. Express the gene in S. cerevisiae.

- Cytotoxicity Assay (In Vitro): Evaluate the cytotoxic potential of this compound using established cell lines. Culture cancer cell lines. Incubate with a range of this compound concentrations. Measure cell viability after 72 hours using colorimetric assays. Calculate the IC₅₀ value [1] [8].

References

- 1. This compound: Structure, Biosynthesis, Extraction, and Its ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Structure, Biosynthesis, Extraction, and Its ... [mdpi.com]

- 3. This compound [en.wikipedia.org]

- 4. This compound and 3β-Friedelinol: Pharmacological Activities [link.springer.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. This compound Synthase from Maytenus ilicifolia: Leucine 482 ... [nature.com]

- 7. Revealing the Mechanism of this compound in the Treatment ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound - an overview [sciencedirect.com]

- 9. This compound – Knowledge and References [taylorandfrancis.com]

Physicochemical Profile of Friedelin

The table below summarizes the key physicochemical data for friedelin, which is essential for its identification and characterization in research settings.

| Property | Value / Description | Context / Conditions |

|---|---|---|

| CAS Registry Number | 559-74-0 | [1] |

| Molecular Formula | C₃₀H₅₀O | [1] [2] |

| Molecular Weight | 426.72 g/mol | [1] [2] |

| Melting Point | 262-265 °C | Commonly cited range (lit.) [1] [3] [4]. |

| 263 °C | Another reported value [2]. | |

| Optical Rotation | [α]D = -27.8° | Concentration: 0.8 in CHCl₃ [1]. |

| Boiling Point | 477.2 ± 13.0 °C | Predicted value [1] [3] |

| Density | 0.963 ± 0.06 g/cm³ | Predicted value [1] [3] |

| Solubility | Soluble in Chloroform, Slightly soluble in Methanol and Ethanol, Insoluble in water | [1] [4] |

| Form | White to Off-White crystalline solid | [1] [3] |

Production and Extraction Methodologies

This compound can be obtained through both traditional plant extraction and modern biotechnological synthesis.

Traditional Plant Extraction

- Sources: this compound is widely distributed in the plant kingdom and can be isolated from cork tissue, stem bark, leaves, and roots of various families, including Celastraceae, Euphorbiaceae, Clusiaceae, and Fagaceae [5] [6] [4]. It has also been found in mosses and lichens [5].

- Extraction Protocols: Conventional methods involve soaking plant material in organic solvents.

- Modern Techniques: To improve efficiency and reduce environmental impact, methods like ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction are being explored [5] [6].

De Novo Synthesis using Engineered Yeast

Traditional extraction yields are low, so metabolic engineering in Saccharomyces cerevisiae offers a sustainable alternative [7] [5] [6].

- Key Genetic Modification: Introduction of the This compound synthase gene (TwOSC1) to establish the biosynthetic pathway [7].

- Strain Optimization Strategies:

- Metabolic Engineering: Enhanced activity of key enzymes in the mevalonate pathway and reduced flux in competing pathways [7].

- Lipid Droplet Engineering: this compound is cytotoxic at high concentrations. Engineering lipid droplets serves as an internal storage system, mitigating toxicity and allowing for higher production [7].

- Process Optimization: Supplementing the culture medium with oleic acid further boosted production by enhancing cell density and lipid droplet formation [7].

- Reported Yield: Through systematic optimization, a record titer of 1500 mg/L was achieved in shake-flask fermentation, a 30-fold increase from the initial strain [7].

The biosynthetic pathway of this compound in yeast combines the native mevalonate pathway with the introduced this compound synthase, and its efficiency is boosted by lipid droplet engineering.

Overview of the key steps for de novo this compound production in engineered yeast.

Pharmacological Activities and Research Applications

This compound exhibits a broad spectrum of pharmacological activities, making it a promising lead compound for drug development.

Key Bioactivities and Mechanisms

- Antibacterial & Wound Healing: A 2025 study demonstrated this compound's potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). It inhibited bacterial growth, downregulated key virulence genes (seb, icaD), and significantly accelerated wound healing in a mouse model by promoting angiogenesis (increased VEGF and α-SMA) and reducing inflammation (downregulated TNF-α and PGS-2) [8].

- Anti-inflammatory & Analgesic: this compound exhibits significant anti-inflammatory effects in standard animal models, such as carrageenan-induced paw edema in rats [1] [4]. It is also reported to have non-narcotic analgesic and antipyretic properties [1] [3].

- Neuroprotective: Studies in mouse models of scopolamine-induced neurodegeneration showed that this compound could alleviate oxidative stress, neuronal dysfunction, and memory impairment [1] [5].

- Anticancer: this compound demonstrates cytotoxic activity against various cancer cell lines. It can also be used as a starting material to synthesize more potent derivatives, such as DNA topoisomerase IIα inhibitors [1] [5].

- Other Activities: Research also indicates antioxidant, hepatoprotective, antidiabetic, and anti-insect properties [5] [6] [4].

Experimental Protocols for Key Activities

In Vivo Anti-MRSA Wound Healing Model [8]

- Animal: Mouse model with MRSA-infected skin wounds.

- Intervention: Topical application of this compound (e.g., 40 ppm) directly to the wound.

- Assessment:

- Wound Contraction: Measure wound area reduction over days.

- Bacterial Load: Count bacterial colonies from wound tissue homogenates.

- Histopathology: Score tissue sections for re-epithelialization, collagen deposition, and immune cell infiltration.

- Immunohistochemistry: Analyze expression of VEGF and α-SMA to assess angiogenesis.

- qRT-PCR: Quantify gene expression of inflammatory markers (TNF-α, PGS-2) and bacterial virulence factors (seb, icaD).

In Vitro Antimicrobial Assay [8]

- Test Organism: MRSA clinical or reference strains.

- Method:

- Disc Diffusion: Apply this compound to sterile discs on agar plates seeded with bacteria; measure the zone of growth inhibition after incubation.

- Minimum Inhibitory Concentration (MIC): Use broth microdilution methods to determine the lowest concentration that prevents visible growth.

Conclusion for Research and Development

This compound is a versatile pentacyclic triterpenoid with a well-characterized melting point of 262-265 °C and promising multi-target pharmacological profile. While traditional plant extraction remains common, the recent development of high-yield, engineered microbial cell factories represents a transformative advancement for securing a sustainable and scalable supply [7]. This, combined with its demonstrated efficacy in complex disease models like MRSA wound infection [8], solidifies its potential as a valuable candidate for further pre-clinical and clinical development in anti-infective, anti-inflammatory, and neuroprotective therapies.

References

- 1. This compound | 559-74-0 [chemicalbook.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound CAS-no-559-74-0 [coreychem.com]

- 4. This compound and 3β-Friedelinol: Pharmacological Activities [link.springer.com]

- 5. This compound: Structure, Biosynthesis, Extraction, and Its ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Structure, Biosynthesis, Extraction, and Its ... [mdpi.com]

- 7. De Novo Synthesis of this compound in Saccharomyces ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: A natural compound exhibited potent ... [link.springer.com]

Core Chemical and Physical Properties

Friedelin (C₃₀H₅₀O) is characterized by several key physicochemical properties that directly influence its solubility and behavior in biological systems [1].

| Property | Value / Description |

|---|---|

| Molecular Formula | C₃₀H₅₀O [1] |

| Molecular Weight | 426.7 g/mol [1] |

| pKa | -7.4 (basic compound) [1] |

| Calculated Log P (cLogP) | 7.59 (indicates high lipophilicity) [2] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų [1] |

| Hydrogen Bond Acceptors | 1 [1] |

| Solubility (General) | Highly soluble in chloroform; sparingly soluble in ethanol; insoluble in water [1]. |

Solubility and Extraction Methodologies

The high lipophilicity of this compound dictates the choice of organic solvents for its extraction and purification. The table below summarizes common solvents and methods used [3] [4] [1].

| Aspect | Details |

|---|---|

| Suitable Solvents | Chloroform, dichloromethane, n-hexane, ethyl acetate, ethanol, methanol [3] [4]. |

| Modern Extraction Methods | Ultrasound-assisted, microwave-assisted, supercritical fluid (e.g., CO₂), ionic liquid, and acid hydrolysis extraction [3] [1]. |

| Sample Purification Protocol | (Re)crystallization from solvents like n-hexane or n-hexane:ethyl acetate mixtures, often with added activated charcoal to remove impurities [4]. |

A general workflow for obtaining this compound from a natural source like cork is illustrated below.

Experimental workflow for this compound extraction and purification.

Pharmacological and Drug Development Context

This compound's poor aqueous solubility is a major challenge for its drug development. However, its low cytotoxicity to normal cells makes it a promising candidate if solubility can be improved [3] [1].

- Drug-Likeness Profile: this compound's high cLogP (7.59) and poor solubility result in a low drug score of 0.13, indicating poor absorption or permeation according to common drug-likeness rules like Lipinski's Rule of Five [2]. This highlights the need for advanced formulation strategies.

- Biosynthesis as an Alternative: To overcome limitations of plant extraction and chemical synthesis, genetically engineered yeast using CRISPR/Cas9 technology has been developed to produce this compound, offering a more sustainable and scalable source [3] [1].

The biosynthesis of this compound in plants involves a complex cascade, which modern biotechnology aims to replicate.

Simplified biosynthetic pathway of this compound from acetyl CoA.

References

- 1. This compound: Structure, Biosynthesis, Extraction, and Its ... [mdpi.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound: Structure, Biosynthesis, Extraction, and Its ... [pmc.ncbi.nlm.nih.gov]

- 4. EP2070906A1 - Extraction and purification of this compound [patents.google.com]

Experimental IR Spectrum of Friedelin

The table below summarizes the key infrared absorption bands for friedelin as reported in experimental data [1]:

| Band Position (cm⁻¹) | Relative Intensity | Assignment / Functional Group |

|---|---|---|

| ~2927 | Medium | C-H Stretching |

| ~1707 | Strong | C=O Stretching (Cyclic Ketone) |

| ~1380 | Variable | gem-Dimethyl Group |

The strong absorption band at 1707 cm⁻¹ is the most characteristic feature, confirming the presence of the carbonyl group (C=O) of the cyclic ketone at the C-3 position on the pentacyclic friedelane skeleton [1].

Structural & Physicochemical Profile

For comprehensive identification, the IR data should be interpreted alongside other key physicochemical properties [1]:

- Molecular Formula: C₃₀H₅₀O

- Molecular Weight: 426.72 g/mol

- CAS Registry Number: 559-74-0

- Melting Point: 262–263 °C

- Optical Rotation: [α]25D + 2.0° (c=1.0, MeOH)

- Solubility: Freely soluble in chloroform, sparingly soluble in ethanol, and insoluble in water.

Pharmacological Relevance & Analytical Workflow

This compound is a pentacyclic triterpenoid of significant interest in natural product drug discovery. It has been isolated from various plant families, including Celastraceae and Euphorbiaceae, and exhibits a range of reported pharmacological activities such as anti-inflammatory, antimicrobial, cytotoxic, and antioxidant effects [2] [1] [3].

The following diagram outlines a general experimental workflow for the isolation, spectral characterization, and pharmacological assessment of this compound, illustrating how IR spectroscopy fits into the broader context:

Experimental Protocols & Best Practices

Sample Preparation for IR:

- The referenced IR spectrum was acquired using a nujol (mineral oil) mull technique [1]. For Fourier-Transform Infrared (FTIR) spectroscopy today, pressed potassium bromide (KBr) pellets containing a small percentage of the purified this compound sample are a common and effective method.

Corroborative Techniques for Structural Confirmation:

- Mass Spectrometry (MS): The Electron Impact (EI) mass spectrum of this compound shows a clear molecular ion peak at m/z 426 [4] [1], which confirms its molecular weight. Key fragment ions appear at m/z 411, 341, 273, and 189 [1].

- Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are indispensable. The ¹³C NMR spectrum is particularly diagnostic, showing approximately 30 carbon signals, including a characteristic downfield signal for the carbonyl carbon at δ~211 ppm and multiple methyl group signals between δ 0.5 and 1.5 ppm [1] [5].

Pharmacological Assay Considerations:

- When evaluating this compound's drug potential, note its high calculated partition coefficient (cLogP ≈ 7.59), indicating high lipophilicity and potential absorption challenges [2]. This property must be considered in bioavailability and formulation studies.

The data presented provides a foundational technical guide for working with this compound. For complete spectral interpretations, consulting full spectral libraries and primary literature for ¹H and ¹³C NMR assignments is highly recommended.

References

- 1. This compound and 3β-Friedelinol: Pharmacological Activities [link.springer.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound: Structure, Biosynthesis, Extraction, and Its ... [mdpi.com]

- 4. This compound(559-74-0) MS spectrum [chemicalbook.com]

- 5. A New Friedelane Type Triterpene from Euonymus ... [pmc.ncbi.nlm.nih.gov]

Friedelin Mass Spectrometry: An Analytical Technical Guide

Friedelin (friedelan-3-one), a pentacyclic triterpenoid, is of significant pharmaceutical interest due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties [1]. Its unique, highly rearranged ketonic structure makes it a challenging and interesting subject for mass spectrometric analysis [2]. This guide details the technical protocols for its detection and quantification.

Fundamental Mass Spectrometric Properties of this compound

This compound exhibits distinct behavior under various mass spectrometry ionization techniques due to its low polarity and ketonic functional group.

Table 1: Key MS/MS Transitions and Parameters for this compound (SFC-APCI-MS/MS) [3]

| Parameter | Value | Description |

|---|---|---|

| Monoisotopic Mass | 426.4 Da [3] | |